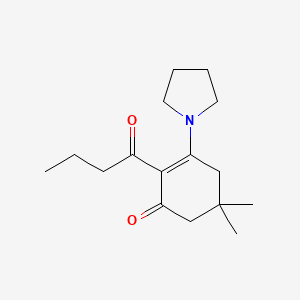
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide, also known as BHCP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BHCP belongs to the class of piperidinecarboxamide derivatives and has shown promise in various studies due to its unique chemical structure and properties.
作用機序
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide acts as a selective inhibitor of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel and the acid-sensing ion channel 3 (ASIC3). By inhibiting these channels, this compound can modulate the activity of sensory neurons and reduce pain perception. This compound has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain perception in various pain models, including inflammatory pain, neuropathic pain, and visceral pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting that it may have potential use in the treatment of anxiety disorders.
実験室実験の利点と制限
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide has several advantages for use in laboratory experiments. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of ion channels in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using this compound in laboratory experiments. It has a relatively short half-life, which means that it must be administered frequently to maintain its effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
将来の方向性
There are several future directions for research on 1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide. One potential area of study is the development of more potent and selective this compound analogs, which could have improved efficacy and safety profiles. Another area of study is the potential use of this compound in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, this compound could be studied for its potential use in the treatment of other conditions that involve pain and inflammation, such as arthritis or inflammatory bowel disease. Overall, this compound has shown promise as a pharmacological tool, and further research could lead to its potential use in clinical settings.
合成法
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of cycloheptylamine with butylsulfonyl chloride, followed by the reaction of the resulting product with piperidinecarboxylic acid. The final product is obtained after purification using chromatography techniques. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-(butylsulfonyl)-N-cycloheptyl-3-piperidinecarboxamide has been used in various scientific research studies due to its potential as a pharmacological tool. It has been shown to have an inhibitory effect on certain ion channels, which makes it a useful compound for studying the role of ion channels in various physiological and pathological conditions. This compound has also been studied for its potential use in pain management, as it has been shown to have analgesic properties in animal models.
特性
IUPAC Name |
1-butylsulfonyl-N-cycloheptylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3S/c1-2-3-13-23(21,22)19-12-8-9-15(14-19)17(20)18-16-10-6-4-5-7-11-16/h15-16H,2-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATSEWHFCTZHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5352316.png)
![1-(3-nitrophenyl)ethanone [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)

![7-acetyl-3-(methylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352368.png)

![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)

![3-{[(4-bromophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5352395.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-{[2-(2-thienyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5352407.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
![3,4-dimethoxy-N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5352421.png)
